What is the chemical structure of Terbufos oxon sulfone?
What is the chemical structure of Terbufos oxon sulfone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbufos oxon sulfone (CAS 56070-15-6) is a significant metabolite of the organophosphate insecticide terbufos.[1] As a potent cholinesterase inhibitor, its presence and toxicological profile are of critical interest in environmental science, food safety, and pharmacology. This guide provides an in-depth analysis of the chemical structure, properties, and biological significance of terbufos oxon sulfone, designed to support advanced research and development activities.
Chemical Identity and Structure
Terbufos oxon sulfone is the fully oxidized analog of terbufos. The metabolic transformation from the parent compound involves two key oxidative steps: the conversion of the phosphorothioate (P=S) to a phosphate (P=O) (the "oxon") and the oxidation of the thioether to a sulfone (-S(=O)₂-).
IUPAC Name: O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioate[1]
Synonyms: Terbufoxon sulfone, CL 94 ,302[1]
Chemical Formula: C₉H₂₁O₅PS₂
Molecular Weight: 304.4 g/mol
Structural Representation
The chemical structure of terbufos oxon sulfone is characterized by a central phosphate group, an ethyl ester, and a tert-butylsulfonylmethyl group.
Canonical SMILES: CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C
InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N
Table 1: Chemical Identifiers for Terbufos Oxon Sulfone
| Identifier | Value | Source |
| CAS Number | 56070-15-6 | ChemIDplus, EPA DSSTox, FDA GSRS |
| IUPAC Name | O,O-diethyl S-(tert-butylsulfonyl)methyl phosphorothioate | FAO |
| Molecular Formula | C₉H₂₁O₅PS₂ | PubChem |
| Molecular Weight | 304.4 g/mol | PubChem |
| SMILES | CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | PubChem |
| InChI Key | HXIFYKRJAGQAHM-UHFFFAOYSA-N | PubChem |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of pure terbufos oxon sulfone are not extensively available in public literature. However, based on its chemical structure and the known properties of its parent compound, terbufos, certain characteristics can be inferred. The oxidation to the oxon and sulfone forms is expected to increase the polarity and water solubility of the molecule compared to terbufos.
Table 2: Physicochemical Properties of Terbufos (for comparison)
| Property | Value | Source |
| Physical State | Liquid at ambient temperature | FAO |
| Color | Colorless to pale yellow | FAO |
| Odor | Mercaptan-like | FAO |
| Boiling Point | 55 °C at 0.02 mm Hg | FAO |
| Relative Density | 1.11 g/mL at 20 °C | FAO |
| Water Solubility | 5.07 mg/L at 25 °C | PubChem |
| log Kow | 4.71 | FAO |
It is anticipated that terbufos oxon sulfone will exhibit a lower octanol-water partition coefficient (log Kow) and higher water solubility than terbufos due to the introduction of polar sulfone and phosphate groups.[2]
Synthesis and Metabolic Formation
Laboratory Synthesis
A specific, detailed protocol for the laboratory synthesis of terbufos oxon sulfone is not widely published in peer-reviewed literature. However, its synthesis would logically proceed from the oxidation of terbufos or its intermediate metabolites. A common laboratory oxidizing agent for such transformations is meta-chloroperoxybenzoic acid (m-CPBA). In fact, analytical methods for terbufos residues often employ oxidation with m-CPBA to convert terbufos and its other metabolites into the common moiety, terbufos oxon sulfone, for simplified quantification by gas chromatography.
Metabolic Pathway
Terbufos oxon sulfone is not directly applied to the environment but is formed through the metabolic breakdown of the parent insecticide, terbufos, in organisms and the environment. The metabolic pathway is a multi-step process involving oxidation.
The generally accepted metabolic pathway is as follows:
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Initial Oxidation: Terbufos is first oxidized to terbufos sulfoxide and/or terbufos oxon.
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Secondary Oxidation: These intermediates can then be further oxidized to form terbufos oxon sulfoxide.
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Final Oxidation: Terbufos oxon sulfoxide is then oxidized to the stable end-product, terbufos oxon sulfone.
This metabolic activation is significant as the oxidized metabolites, including terbufos oxon sulfone, are potent inhibitors of acetylcholinesterase.
Figure 1: Metabolic pathway of Terbufos to Terbufos oxon sulfone.
Analytical Methodologies
The detection and quantification of terbufos oxon sulfone are typically performed using chromatographic techniques coupled with sensitive detectors.
Gas Chromatography (GC)
GC is a common method for the analysis of terbufos residues. As previously mentioned, a prevalent analytical strategy involves the oxidation of all terbufos-related residues in a sample to terbufos oxon sulfone. This simplifies the analysis by quantifying a single, stable compound. This method typically involves:
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Extraction: Extraction of the analytes from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.
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Oxidation: Treatment of the extract with an oxidizing agent like m-CPBA to convert all terbufos and its metabolites to terbufos oxon sulfone.
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Cleanup: Removal of interfering substances from the extract using techniques such as solid-phase extraction (SPE).
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GC Analysis: Injection of the purified extract into a GC system, often equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) for detection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS is an increasingly popular technique for the direct analysis of terbufos and its metabolites, including terbufos oxon sulfone, without the need for a separate oxidation step. This method offers high sensitivity and selectivity.
Experimental Protocol: Generic LC-MS/MS Workflow
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Sample Preparation:
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Homogenize the sample (e.g., tissue, soil).
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Perform a solvent extraction, often using an acetonitrile-based method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
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Centrifuge to separate the solid and liquid phases.
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Filter the supernatant before injection.
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LC Separation:
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Inject the sample extract onto a reverse-phase C18 column.
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Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often modified with a small amount of formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency.
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MS/MS Detection:
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Utilize an electrospray ionization (ESI) source in positive ion mode.
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Monitor for specific precursor-to-product ion transitions for terbufos oxon sulfone in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
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Figure 2: General workflow for the analysis of Terbufos oxon sulfone by LC-MS/MS.
Biological Activity and Toxicity
Mechanism of Action: Cholinesterase Inhibition
Like other organophosphates, the primary mechanism of toxicity for terbufos oxon sulfone is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
The phosphate group of terbufos oxon sulfone is electrophilic and reacts with the serine hydroxyl group in the active site of AChE, leading to phosphorylation of the enzyme. This phosphorylated enzyme is very stable and effectively inactive, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of neurotoxic effects, collectively known as a cholinergic crisis.
The "oxon" form of organophosphates is a much more potent inhibitor of AChE than the "thion" (P=S) form. Therefore, the metabolic conversion of terbufos to its oxon metabolites, including terbufos oxon sulfone, represents a bioactivation process.
Toxicological Significance
Terbufos is classified as a very highly toxic compound.[3] Its oxidized metabolites, including terbufos sulfone and terbufos oxon sulfone, are considered to be of comparable or even greater toxicity. The increased polarity of these metabolites can influence their distribution and persistence in biological systems. Due to its high acute toxicity, handling of terbufos and its metabolites, including in analytical standards, requires stringent safety precautions.
Conclusion
Terbufos oxon sulfone is a key metabolite in the environmental fate and toxicology of the insecticide terbufos. Its chemical structure, characterized by the presence of both a phosphate (oxon) and a sulfone group, makes it a potent acetylcholinesterase inhibitor. Understanding its formation, properties, and analytical detection is crucial for assessing the environmental impact and potential human exposure risks associated with the use of terbufos. Further research to determine the specific physicochemical properties of the pure compound would be beneficial for more accurate environmental modeling and risk assessment.
References
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Food and Agriculture Organization of the United Nations. (2005). TERBUFOS (167). Retrieved from [Link]
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PubChem. (n.d.). Terbufos oxon sulfone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: terbufos (ISO). Retrieved from [Link]
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Wikipedia. (n.d.). Terbufos. Retrieved from [Link]
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Clemson University. (n.d.). Photolysis of Terbufos. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]
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INCHEM. (2003). Terbufos (167). Retrieved from [Link]
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PubChem. (n.d.). Terbufos. National Center for Biotechnology Information. Retrieved from [Link]
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HPC Standards Inc. (n.d.). Terbufos-oxon-sulfone. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Terbufos (Ref: AC 92100). Retrieved from [Link]
